molecular formula C10H11BrClNO3 B1448765 2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide CAS No. 2096987-15-2

2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide

Cat. No.: B1448765
CAS No.: 2096987-15-2
M. Wt: 308.55 g/mol
InChI Key: QSYUGRKHMSRGHW-UHFFFAOYSA-N
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Description

“2-Bromo-n-(2-chloro-4,6-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C10H11BrClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C10H11BrClNO3. The molecular weight of this compound is 308.56 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented. The molecular weight of this compound is 308.56 .

Scientific Research Applications

Supramolecular Assembly and Hydrogen Bonding

Research on similar compounds, like N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate, has explored their crystal structures and supramolecular assembly. These compounds, related to 2-Bromo-N-(2-chloro-4,6-dimethoxyphenyl)acetamide, show significant intermolecular N–H···O and C–H···O hydrogen bonds. Their crystal packing exhibits weak C–H···Cl/Br interactions, contributing to the formation of three-dimensional architectures. Hirshfeld surface analysis indicates that interactions like H···H, H···π, H···O, and H···Cl/Br are dominant in this class of compounds (Hazra et al., 2014).

Dibromohydration and Neighboring Group Participation

The dibromohydration of N-(2-alkynylaryl)acetamide, closely related to this compound, has been studied for the synthesis of specific acetamide derivatives. This process is significant for the regioselective formation of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide. Interestingly, this transformation occurs under mild conditions and without metal catalysis. It highlights the potential for switchable synthesis, dependent on different neighboring groups, indicating a versatile reactivity profile for these types of acetamide compounds (Qiu et al., 2017).

Molecular Conformations and Supramolecular Assembly

The molecular structures and supramolecular assembly of halogenated N,2-diarylacetamides, which share structural similarities with this compound, have been analyzed. These structures demonstrate specific molecular conformations and assembly patterns, influenced by intermolecular N-H...O hydrogen bonds and C-H...π(arene) interactions. These findings are crucial for understanding the structural aspects and potential reactivity or interaction mechanisms of similar compounds (Nayak et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Properties

IUPAC Name

2-bromo-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO3/c1-15-6-3-7(12)10(8(4-6)16-2)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYUGRKHMSRGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)NC(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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